3-环戊基-1H-1,2,4-三唑-5-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

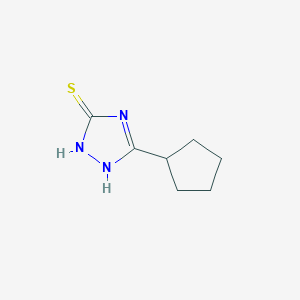

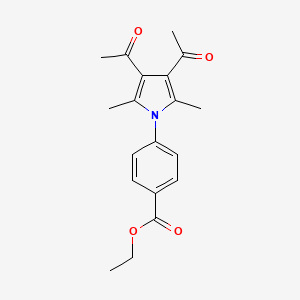

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a chemical compound with the CAS Number: 1210317-84-2. It has a molecular weight of 137.18 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “3-cyclopentyl-1H-1,2,4-triazole-5-thiol”, has been a topic of interest in recent years. These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these compounds often involves strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is represented by the linear formula C7H11N3 . More detailed structural information can be obtained through spectroscopic techniques .Physical And Chemical Properties Analysis

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a solid substance at room temperature . It has a molecular weight of 137.18 . More detailed physical and chemical properties can be obtained through further experimental analysis.科学研究应用

Coordination Chemistry and Ligand Design

1H-1,2,4-Triazole-3-thiol: serves as a versatile ligand in coordination chemistry. Its mercapto group (–SH) allows it to coordinate with metal ions, forming stable complexes. Researchers have explored its use in designing novel luminescent polymers when combined with cadmium(II) salts . These complexes can find applications in sensors, catalysis, and materials science.

Surface-Enhanced Raman Scattering (SERS) Probes

In a recent study, 1H-1,2,4-triazole-3-thiol was employed to create a surface-enhanced Raman scattering-based probe for rapid and accurate detection of DNA markers . SERS is a powerful technique for ultrasensitive detection, making this application relevant in biosensing and diagnostics.

Medicinal Chemistry

The triazole moiety appears in many biologically active compounds. Researchers have explored the synthesis of 1,2,3-triazoles and 1,3,4-triazoles for their potential as pharmacophores in drug design . While specific examples related to 3-cyclopentyl-1H-1,2,4-triazole-5-thiol are scarce, its structural similarity to other triazoles suggests potential medicinal applications.

Organometallic Chemistry

The thiol group in 1H-1,2,4-triazole-3-thiol enables its use in organometallic chemistry. Researchers have explored its reactivity in S-alkylation reactions, leading to a series of S-substituted derivatives . These derivatives may find applications as ligands, catalysts, or intermediates in organic synthesis.

作用机制

Target of Action

It is known that triazole compounds, which include 3-cyclopentyl-1h-1,2,4-triazole-5-thiol, have the ability to bind with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can form luminescent polymers with certain salts, such as cadmium (ii) salts . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole compounds can inhibit the corrosion of metals in certain solutions . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may affect similar biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are soluble in water , which may impact the bioavailability of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol.

Result of Action

It is known that triazole compounds have a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may have similar effects.

Action Environment

It is known that triazole compounds can exhibit tautomerism in solution , suggesting that the action of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may be influenced by the chemical environment.

属性

IUPAC Name |

5-cyclopentyl-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXTQPSTSDWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)

![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)

![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)